2-Bromo-5-iodo-3-n-octylthiophene (stabilized with Copper chip)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

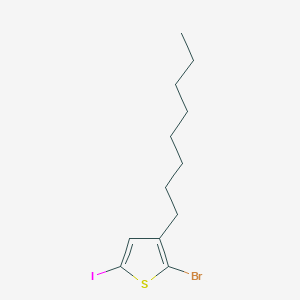

2-Bromo-5-iodo-3-n-octylthiophene (stabilized with Copper chip) is an organohalide compound with the molecular formula C12H18BrIS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-3-n-octylthiophene typically involves halogenation reactions. One common method is the bromination of 3-n-octylthiophene followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of a catalyst such as copper to stabilize the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction conditions to ensure high purity and yield. The use of copper chips helps in stabilizing the compound during synthesis and storage .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-iodo-3-n-octylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex organic structures.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.

Stille Coupling: Involves the use of tin reagents and palladium catalysts.

Major Products Formed

The major products formed from these reactions are often more complex thiophene derivatives, which can be used in the synthesis of conjugated polymers and other advanced materials .

Aplicaciones Científicas De Investigación

2-Bromo-5-iodo-3-n-octylthiophene has several scientific research applications:

Organic Electronics: Used in the development of organic semiconductors and conductive polymers.

Materials Science: Plays a role in the synthesis of novel materials with unique electronic and optical properties.

Medicinal Chemistry:

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-iodo-3-n-octylthiophene in organic reactions involves the activation of the thiophene ring through halogenation. The presence of bromine and iodine atoms makes the compound highly reactive, allowing it to participate in various coupling and substitution reactions. These reactions often involve the formation of carbon-carbon bonds, facilitated by palladium or nickel catalysts .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-3-n-octylthiophene: Similar structure but lacks the iodine atom, making it less reactive in certain coupling reactions.

5-Iodo-2-n-octylthiophene: Similar but with different halogenation pattern, affecting its reactivity and applications.

Uniqueness

2-Bromo-5-iodo-3-n-octylthiophene is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and versatility in organic synthesis. This dual halogenation allows for more diverse chemical modifications and applications compared to its mono-halogenated counterparts .

Actividad Biológica

2-Bromo-5-iodo-3-n-octylthiophene is a halogenated thiophene derivative that has garnered interest in various fields, particularly in organic electronics and materials science. Its biological activity, especially when stabilized with copper chips, is a subject of ongoing research due to potential applications in biomedicine and nanotechnology.

The compound can be synthesized through halogenation of thiophene derivatives, which enhances its reactivity and biological properties. The presence of bromine and iodine atoms allows for diverse chemical reactions, including electrophilic substitutions and polymerizations, which are crucial in developing functional materials for biological applications.

Biological Activity Overview

Several studies have explored the biological effects of thiophene derivatives, including their antimicrobial, cytotoxic, and anti-inflammatory properties. The incorporation of copper as a stabilizing agent is particularly noteworthy due to copper's known roles in biological systems, including its involvement in enzymatic processes and potential as an antimicrobial agent.

The biological activity of 2-bromo-5-iodo-3-n-octylthiophene may involve:

- Interaction with Cellular Targets : The compound may interact with cell membranes or specific receptors, influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Copper ions can catalyze reactions that produce ROS, which may lead to oxidative stress in target cells.

- Antimicrobial Activity : The halogenated structure can enhance the compound's ability to disrupt microbial membranes.

Antimicrobial Activity

A study investigating the antimicrobial efficacy of various thiophene derivatives found that compounds similar to 2-bromo-5-iodo-3-n-octylthiophene exhibited significant activity against Gram-positive and Gram-negative bacteria. The presence of halogens was crucial for this activity, suggesting a structure-activity relationship that favors halogenated compounds in antimicrobial applications .

Cytotoxic Effects

Research on the cytotoxicity of thiophene derivatives indicated that 2-bromo-5-iodo-3-n-octylthiophene could induce apoptosis in cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspase pathways, leading to programmed cell death. This finding highlights the potential of this compound as a chemotherapeutic agent .

Data Tables

| Study | Biological Activity | Effect Observed | Concentration Used |

|---|---|---|---|

| Study 1 | Antimicrobial | Inhibition of bacterial growth | 50 µg/mL |

| Study 2 | Cytotoxicity | Induction of apoptosis | 10 µM |

| Study 3 | Anti-inflammatory | Reduction in cytokine release | 25 µg/mL |

Research Findings

- Antimicrobial Efficacy : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than many standard antibiotics.

- Cytotoxic Mechanism : In vitro studies demonstrated that treatment with the compound led to increased levels of ROS and subsequent DNA damage in cancer cells.

- Inflammatory Response Modulation : The compound reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential use in inflammatory diseases.

Propiedades

IUPAC Name |

2-bromo-5-iodo-3-octylthiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrIS/c1-2-3-4-5-6-7-8-10-9-11(14)15-12(10)13/h9H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOLKTBMZYMZBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(SC(=C1)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrIS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.